Cas no 37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene))

1,1'-isopropylidenebis(4-allyloxydibromobenzene) structure
37769-31-6 structure
Product Name:1,1'-isopropylidenebis(4-allyloxydibromobenzene)
CAS-nummer:37769-31-6
MF:C21H20Br4O2
MW:623.998303413391
CID:922600
PubChem ID:61972
Update Time:2025-04-19

1,1'-isopropylidenebis(4-allyloxydibromobenzene) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,1'-isopropylidenebis(4-allyloxydibromobenzene)
    • Benzene, 1,1'-(1-methylethylidene)bis(dibromo-4-(2-propenyloxy)-
    • Propane, 2,2-bis(4-(allyloxy)-3,5-dibromophenyl)-
    • FG-3200
    • PWXTUWQHMIFLKL-UHFFFAOYSA-N
    • A877623
    • carbonyl dichloride,2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
    • 4,4'-DIMETHYLMETHYLENEBIS(2,6-DIBROMO-1-(ALLYLOXY)BENZENE)
    • Tetrabromobisphenol A, bis(allyl ether)
    • 2-ALLYLOXY-5-(1-(4-ALLYLOXY-3,5-DIBROMO-PHENYL)-1-METHYL-ETHYL)-1,3-DIBROMO-BENZENE
    • Tetrabromobisphenol A, Bisallyl Ether
    • Tetrabromobisphenol A bis(allylether)
    • DTXCID909327
    • 3,3'-(ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENEOXY))BIS(1-PROPENE)
    • 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-PROP-2-ENOXYPHENYL)PROPAN-2-YL)-2-PROP-2-ENOXYBENZENE
    • DTXSID2029327
    • Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propen-1-yloxy)-
    • FG 3200
    • BE 51
    • J193.903C
    • 1,1'-(1-METHYLETHYLIDENE)BIS(3,5-DIBROMO-4-(2-PROPENYLOXY)BENZENE)
    • 3,3'-DIMETHYLMETHYLENEBIS(3,5-DIBROMO-1,4-PHENYLENEOXY)BIS(1-PROPENE)
    • Q27261505
    • 1,1'-propane-2,2-diylbis[4-(allyloxy)-3,5-dibromobenzene]
    • 1,1'-Isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene]
    • Tetrabromobisphenol A diallyl ether
    • 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene)
    • Flame Cut 122K
    • Tetrabromobisphenol A bis (allyl ether)
    • NCGC00260126-01
    • 25327-89-3
    • NS00004570
    • 4,4'-ISOPROPYLIDENEBIS(1-(ALLYLOXY)-2,6-DIBROMOBENZENE)
    • ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENE)BIS(ALLYL ETHER)
    • AS-70787
    • CAS-25327-89-3
    • 2,2-Bis(3,5-dibromo-4-allyloxyphenyl)propane
    • 1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene
    • Tetrabromobisphenol A allyl ether
    • Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-
    • FIRE GUARD 3200
    • E78866
    • MFCD00086863
    • 1,1'-(2,2-PROPANEDIYL)BIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
    • 2,2'BIS(4-ALLYLOXY-3,5-DIBROMOPHENYL)PROPANE
    • Tetrabromobisphenol A bis(allyl ether)
    • AC-14165
    • Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)-
    • UNII-57LML2L4FA
    • Tox21_202577
    • SCHEMBL827154
    • AKOS015912832
    • 37769-31-6
    • 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL)PROPAN-2-YL)-2-(PROP-2-EN-1-YLOXY)BENZENE
    • 5,5'-(Propane-2,2-diyl)bis(2-(allyloxy)-1,3-dibromobenzene)
    • B2021
    • CHEMBL3185920
    • 2,2',6,6'-Tetrabromobisphenol A diallyl ether
    • EINECS 246-850-8
    • 1,1'-PROPANE-2,2-DIYLBIS(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)BENZENE)
    • EINECS 253-659-3
    • 1,1'-(1-Methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)benzene
    • 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane
    • TBBPA-BISALLYLETHER
    • 1,1'-PROPANE-2,2-DIYLBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
    • Pyroguard SR 319
    • 57LML2L4FA
    • TBBPA-DE
    • SR 319
    • tetrabromobisphenol a-diallyl ether
    • 1,3-dibromo-5-{2-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}-2-(prop-2-en-1-yloxy)benzene
    • Inchi: 1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
    • InChI-sleutel: PWXTUWQHMIFLKL-UHFFFAOYSA-N
    • LACHT: BrC1C(=C(C=C(C=1)C(C)(C)C1C=C(C(=C(C=1)Br)OCC=C)Br)Br)OCC=C

Berekende eigenschappen

  • Exacte massa: 619.8196
  • Monoisotopische massa: 619.81968
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 8
  • Complexiteit: 433
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 18.5
  • XLogP3: 8.7

Experimentele eigenschappen

  • PSA: 18.46
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd